molecular formula C12H12ClF3N2O2 B2533342 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one CAS No. 2034527-74-5

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2533342
CAS No.: 2034527-74-5
M. Wt: 308.69
InChI Key: ZOGRFSBXTGKABC-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one is a sophisticated chemical compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule integrates key structural motifs that are prominent in modern pharmaceutical development, including a chloropyridine ring and a pyrrolidine linker, capped with a trifluoropropanone group . The chloropyridine moiety is a common feature in compounds investigated for their biological activity, often contributing to target binding and metabolic stability . The incorporation of a trifluoromethyl group is a well-established strategy in agrochemical and pharmaceutical design to modulate a compound's lipophilicity, metabolic profile, and overall bioavailability . This specific molecular architecture suggests potential for this compound to be a valuable intermediate or a active subject of study in the synthesis of novel therapeutic agents. Its primary research value lies in its application as a building block for the exploration of new chemical space, particularly in programs targeting various disease pathways. Researchers may utilize it in high-throughput screening assays or as a precursor in the synthesis of more complex molecules designed to interact with specific biological targets, such as enzyme active sites or G-protein-coupled receptors . This product is intended for use by qualified laboratory and research professionals only. It is strictly for research purposes and is not classified as a drug, antibiotic, or medicinal product. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and compliance with their institution's and local government's regulations.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c13-9-6-17-3-1-10(9)20-8-2-4-18(7-8)11(19)5-12(14,15)16/h1,3,6,8H,2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRFSBXTGKABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyridinyl group. One common method involves the nucleophilic substitution reaction where the chloropyridinyl group is introduced to the pyrrolidine ring. The trifluoropropanone moiety is then added through a series of reactions involving fluorinating agents and ketone formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Evidence ID
Target Compound 3-chloropyridin-4-yloxy, pyrrolidine, trifluoropropanone Likely C₁₄H₁₂ClF₃N₂O₂* ~348.7 g/mol†
1-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one Replaces CF₃ with 3,5-dimethyloxazole C₁₇H₂₀ClN₃O₃ 349.8 g/mol
3,3,3-Trifluoro-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one Pyrimidin-2-yloxy instead of 3-chloropyridin-4-yloxy C₁₁H₁₂F₃N₃O₂ 275.2 g/mol
3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one Phenylthio group, 4-(trifluoromethyl)pyridin-2-yloxy C₁₉H₁₉F₃N₂O₂S 396.4 g/mol
1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one Simplified structure lacking pyrrolidine and pyridine C₉H₅ClF₃O 209.6 g/mol

*Estimated based on substituents.
†Calculated from assumed formula.

Structural Insights :

  • The target compound uniquely combines a 3-chloropyridin-4-yloxy group with a pyrrolidine-trifluoropropanone backbone, distinguishing it from analogs with pyrimidine () or phenylthio () substitutions.
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-CF₃ analogs (e.g., the oxazole derivative in ). However, the polar chloropyridine oxygen may counterbalance this, improving aqueous solubility relative to purely hydrophobic analogs like 1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-one () .
  • Metabolic Stability: The CF₃ group and pyrrolidine scaffold are known to resist oxidative metabolism, a feature shared with Futibatinib () and other kinase inhibitors .
Structure-Activity Relationship (SAR) Trends
  • Pyrrolidine Substitution : The position of the oxygen linker (e.g., 3- vs. 4-pyridinyloxy) significantly impacts target affinity. For example, the 3-chloropyridin-4-yloxy group in the target compound may offer better spatial alignment with kinase active sites than pyrimidin-2-yloxy () .
  • Trifluoropropanone Role: The ketone group likely participates in hydrogen bonding with catalytic lysine residues in kinases, as observed in Futibatinib () .

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features several functional groups that contribute to its biological activity:

  • Pyrrolidine Ring : A five-membered ring known for its role in various biological processes.
  • Chloropyridine Moiety : Enhances the compound's lipophilicity and potential interactions with biological targets.
  • Trifluoropropanone Group : The trifluoromethyl group is known to influence the reactivity and pharmacokinetics of compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidine and chloropyridine groups facilitates binding to these targets, potentially modulating various biological pathways. Initial studies suggest that it may exhibit antiviral properties by interacting with viral proteins or cellular receptors .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
AntiviralExhibits potential interactions with viral proteins; further studies needed.
AntimicrobialInvestigated for antimicrobial properties against various pathogens.
Enzyme InhibitionMay inhibit specific enzymes involved in disease pathways.
CytotoxicityPreliminary studies suggest cytotoxic effects on cancer cell lines.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Activity Study :
    • A study investigated the interaction of similar compounds with viral proteins, revealing potential pathways for antiviral activity.
    • Results indicated that modifications in the pyrrolidine ring could enhance binding affinity .
  • Cytotoxicity Assessment :
    • Research focused on the cytotoxic effects of related compounds on cancer cell lines demonstrated promising results.
    • Further investigation into the mechanism revealed that these compounds might induce apoptosis in targeted cells .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of Chloropyridine Group : Involves nucleophilic substitution reactions.
  • Attachment of Trifluoropropanone Moiety : Accomplished via acylation reactions.

This compound serves as a scaffold for designing biologically active molecules and is used in medicinal chemistry for drug development targeting specific receptors or enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, intermediates like pyrrolidinyl ethers can be prepared by reacting 3-chloro-4-hydroxypyridine with pyrrolidine derivatives under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMF . Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography using silica gel and gradients of ethyl acetate/hexane. High-performance liquid chromatography (HPLC) or recrystallization may refine final products .

Q. Which spectroscopic techniques are critical for characterizing this compound and confirming its structure?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For instance, the trifluoromethyl group (CF₃) appears as a singlet near δ 120 ppm in ¹³C NMR .
  • LC-MS : Confirms molecular weight and purity, with electrospray ionization (ESI) detecting the [M+H]⁺ ion .
  • IR Spectroscopy : Verifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and ether linkages .

Q. How do solubility properties influence solvent selection in reactions involving this compound?

  • Methodology : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates coupling reactions, while limited solubility in water necessitates extraction with ethyl acetate or dichloromethane . Pre-solubility screening via turbidity tests or computational tools (e.g., Hansen solubility parameters) optimizes reaction conditions .

Advanced Research Questions

Q. How can coupling reactions between pyrrolidine derivatives and chloropyridinyl ethers be optimized to enhance yield?

  • Methodology :

  • Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos improve cross-coupling efficiency .
  • Base Optimization : Strong bases (e.g., Cs₂CO₃) deprotonate intermediates, while milder bases (NEt₃) prevent side reactions in sensitive steps .
  • Temperature Control : Reactions at 100–110°C balance kinetics and thermal stability of intermediates .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

  • Methodology :

  • Protecting Groups : Temporarily shield reactive sites (e.g., amines) with Boc groups, which are later removed under acidic conditions .
  • Low-Temperature Techniques : Slow addition of trifluoromethylating agents (e.g., Tf₂O) at −78°C minimizes undesired substitutions .
  • Inert Atmosphere : Use of nitrogen/argon prevents moisture-sensitive intermediates from hydrolyzing .

Q. How can conflicting NMR data arising from stereoisomerism be resolved?

  • Methodology :

  • 2D NMR : NOESY or COSY experiments identify spatial proximity of protons to determine stereochemistry .
  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software models transition states and activation energies for substitutions at the chloropyridinyl site .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?

  • Methodology :

  • High-Resolution MS (HRMS) : Resolves ambiguous molecular ions by matching exact mass (<5 ppm error) .
  • Combustion Analysis : Cross-validates %C, %H, %N with theoretical values to confirm purity .
  • Trace Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated species) that skew data .

Q. What comparative studies with analogs inform structure-activity relationships (SAR)?

  • Methodology :

  • Analog Synthesis : Replace the pyrrolidine ring with piperidine or morpholine to assess ring size impact .
  • Biological Assays : Test analogs for kinase inhibition or binding affinity to correlate substituent effects with activity .

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